molecular formula C14H22N2O3S2 B2422271 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2310100-35-5

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B2422271
CAS No.: 2310100-35-5
M. Wt: 330.46
InChI Key: YNSDRHNBLPZQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a tetrahydrofuran moiety, and a methylthiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: This step may involve the reaction of the diazepane intermediate with a tetrahydrofuran derivative, often under conditions that promote nucleophilic substitution.

    Attachment of the Methylthiophene Sulfonyl Group: This final step can be carried out by reacting the intermediate with a sulfonyl chloride derivative of methylthiophene, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the sulfur atom of the sulfonyl group or at the methyl group on the thiophene ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential activity on central nervous system targets.

    Industry: Use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and diazepane ring could play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
  • 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane

Comparison

Compared to similar compounds, 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane may exhibit unique properties due to the presence of the methylthiophene sulfonyl group

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSDRHNBLPZQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.